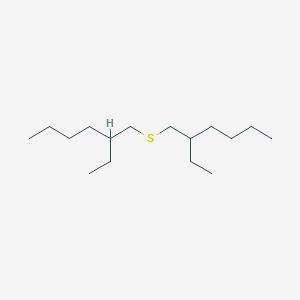

2-Ethylhexyl Sulfide

描述

2-Ethylhexyl Sulfide is an organic compound with the molecular formula C16H34S. It is a sulfide derivative of 2-ethylhexanol, characterized by its sulfur atom bonded to two 2-ethylhexyl groups. This compound is known for its applications in various industrial processes and scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2-Ethylhexyl Sulfide can be synthesized through the reaction of 2-ethylhexanol with sulfur or sulfur-containing compounds. One common method involves the reaction of 2-ethylhexanol with hydrogen sulfide in the presence of a catalyst such as zinc oxide. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the sulfide bond.

Industrial Production Methods

In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of 2-ethylhexanol and hydrogen sulfide into the reactor, where they react under optimized conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

化学反应分析

Coordination Reactions with Palladium(II)

2-Ethylhexyl sulfide demonstrates strong coordination affinity toward Pd(II) in hydrochloric acid media. Key findings include:

Mechanism :

The sulfide coordinates via the benzimidazole nitrogen atom (when applicable) and sulfur atom, forming a neutral complex [PdCl₂·2(Ethylhexyl sulfide)] (Fig. 1). The reaction follows:

The molar ratio of sulfide to Pd(II) is 2:1 .

Environmental Dependence :

-

Cl⁻ Concentration : Distribution coefficient (log D) decreases linearly with increasing Cl⁻ concentration (slope = -1.96), indicating competitive ligand effects .

-

H⁺ Concentration : No significant impact on extraction efficiency (slope ≈ 0), confirming a neutral coordination mechanism .

Spectroscopic Evidence :

| Parameter | Observation | Reference |

|---|---|---|

| UV-Vis λ<sub>max</sub> | 411 nm (shift from PdCl₄²⁻ at 467 nm) | |

| IR Spectrum | New S→Pd and N→Pd stretching bands |

Oxidation Reactions

This compound undergoes controlled oxidation to yield sulfoxides and sulfones (Fig. 2):

Reaction Conditions :

| Oxidizing Agent | Equivalents | Product | Temperature | Yield |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | 1 | Sulfoxide | 25°C | >90% |

| H<sub>2</sub>O<sub>2</sub> | 2 | Sulfone | 25°C | 85-95% |

| Peroxy acids (e.g., MCPBA) | 1 | Sulfoxide | 0-5°C | ~95% |

Mechanistic Pathway :

-

Sulfoxide Formation : Electrophilic oxygen transfer via a three-membered cyclic transition state .

-

Sulfone Formation : Sequential oxidation or direct two-electron transfer with strong oxidizers .

Comparative Reactivity with Other Sulfides

| Property | This compound | Di-n-Octyl Sulfide | Thiophene Derivatives |

|---|---|---|---|

| Pd(II) Extraction Efficiency | 98.2% | 87.5% | <50% |

| Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Moderate | Slow | Fast |

| Thermal Stability | Up to 200°C | Up to 180°C | Decomposes at 150°C |

科学研究应用

Chemical Synthesis

2-Ethylhexyl sulfide is utilized as a reagent in organic synthesis. Its ability to act as a nucleophile makes it valuable in various reactions, particularly in the formation of sulfur-containing compounds.

Key Applications:

- Synthesis of Organosulfur Compounds: It serves as a precursor for synthesizing complex organosulfur compounds, which are crucial in pharmaceuticals and agrochemicals.

- Ligand Formation: In coordination chemistry, it acts as a ligand for metal ions, enhancing the solubility and stability of metal complexes.

Environmental Applications

The compound has been studied for its role in environmental chemistry, particularly regarding its interactions with pollutants.

Case Study: Absorption Characteristics

- A study investigated the solubility of hydrogen sulfide (H₂S) in ionic liquids containing bis(2-ethylhexyl) sulfosuccinate. Results indicated that these ionic liquids exhibited superior solubility properties compared to conventional solvents, highlighting their potential for applications in gas absorption technologies .

| Ionic Liquid | H₂S Solubility (bar) |

|---|---|

| [N4444][doc] | 2.91 |

| [mim][doc] | 30.03 |

Biomedical Research

In biomedical applications, this compound has been investigated for its effects on biological systems, especially concerning toxicity and therapeutic potential.

Key Findings:

- Toxicity Studies: Research has shown that analogs like 2-chloroethyl ethyl sulfide (CEES) cause significant skin injury and inflammation in animal models, providing insights into the mechanisms of sulfur mustard toxicity . This research is crucial for developing countermeasures against chemical warfare agents.

- Biomarker Development: The systemic effects of CEES exposure have been studied using plasma metabolomics to identify biomarkers associated with oxidative stress and DNA damage . This approach enhances understanding of the biochemical pathways affected by sulfide compounds.

Industrial Applications

This compound also finds use in various industrial applications due to its chemical properties.

Applications Include:

- Extraction Processes: It is employed in liquid-liquid extraction processes for metal ions, notably palladium(II), where it forms stable complexes that can be analyzed spectroscopically .

- Photocatalytic Materials: Recent studies have explored its incorporation into polymeric photocatalysts, enhancing their efficiency for hydrogen evolution through water splitting .

作用机制

The mechanism of action of 2-Ethylhexyl Sulfide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the compound can form bonds with metal ions, affecting the function of metalloproteins. Additionally, its hydrophobic nature allows it to interact with lipid membranes, potentially disrupting their integrity.

相似化合物的比较

Similar Compounds

2-Ethylhexanol: The alcohol precursor of 2-Ethylhexyl Sulfide.

Diethyl Sulfide: A simpler sulfide with two ethyl groups.

2-Ethylhexyl Sulfate: A sulfate ester of 2-ethylhexanol.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer alkyl chains compared to simpler sulfides result in higher hydrophobicity and different reactivity patterns. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.

生物活性

2-Ethylhexyl sulfide (CAS Number: 16679-04-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by its hydrophobic nature and the presence of a sulfur atom, which plays a crucial role in its biological interactions. The compound can form bonds with metal ions and interact with lipid membranes, potentially disrupting their integrity. This unique structure allows it to influence various biological processes.

The biological activity of this compound is primarily attributed to its interaction with enzymes and proteins. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

- Metal Ion Interaction : The sulfur atom can bond with metal ions, impacting metalloprotein functions.

- Membrane Disruption : Its hydrophobic properties enable it to integrate into lipid membranes, potentially leading to cellular disruption and altered permeability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : Studies show that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : The compound has also been tested against fungi, including Candida albicans, showing promising antifungal effects.

Toxicological Studies

Toxicological evaluations are crucial for understanding the safety profile of this compound. Some findings include:

- Aquatic Toxicity : The compound has been assessed for its toxicity in aquatic environments. Studies involving species such as Ceriodaphnia dubia and Vibrio fischeri indicate that leachates containing this compound exhibit varying levels of toxicity depending on concentration .

- Cellular Effects : In vitro studies have shown that exposure to the compound can lead to decreased cell viability in certain human cell lines, suggesting potential cytotoxic effects at higher concentrations .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Antimicrobial Efficacy Study :

- Objective: To evaluate the antimicrobial properties against common pathogens.

- Methodology: Disk diffusion method was employed to assess inhibition zones.

- Results: Significant inhibition was observed against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

-

Toxicity Assessment in Aquatic Organisms :

- Objective: To determine the toxicity levels in aquatic species.

- Methodology: Acute toxicity tests were performed using various concentrations of leachate.

- Results: The study found that leachates containing this compound caused a 50% reduction in organism response (EC50) at concentrations ranging from <1% to 22% .

Data Summary

| Property | Findings |

|---|---|

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Fungal Activity | Active against C. albicans |

| Aquatic Toxicity (EC50) | <1% to 22% leachate concentration |

| Cytotoxicity | Decreased viability in human cell lines |

属性

IUPAC Name |

3-(2-ethylhexylsulfanylmethyl)heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGASTCGQAJBUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CSCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301088 | |

| Record name | bis(2-ethylhexyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-04-2 | |

| Record name | Sulfide, bis(2-ethylhexyl) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(2-ethylhexyl) sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYLHEXYL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。